molecular formula C8H9NO2 B13963772 5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 25090-49-7

5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13963772
CAS No.: 25090-49-7
M. Wt: 151.16 g/mol
InChI Key: PAKSMKGWJYEZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a cyanide group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyanide group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a cyanide group and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

25090-49-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-cyanobicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C8H9NO2/c9-5-7-2-1-3-8(7,4-7)6(10)11/h1-4H2,(H,10,11)

InChI Key

PAKSMKGWJYEZDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2(C1)C(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.